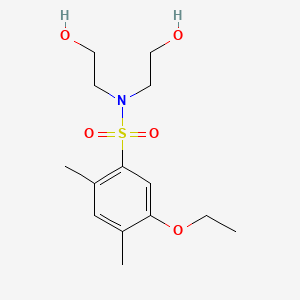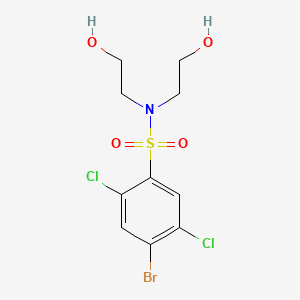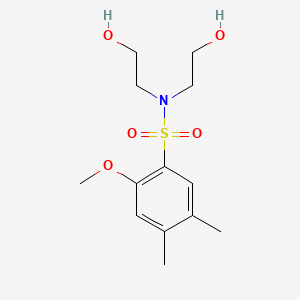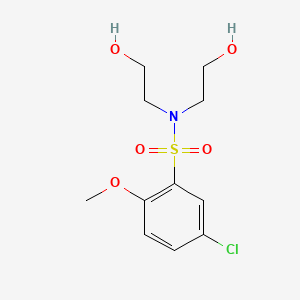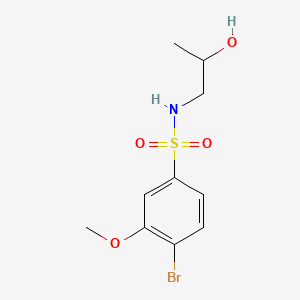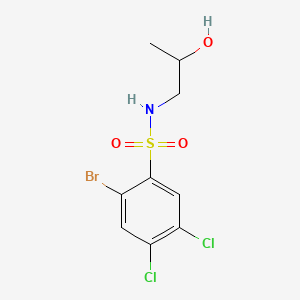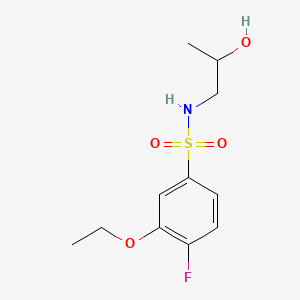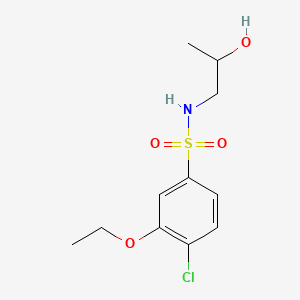
4-(2-メチル-2H-テトラゾール-5-イル)フェノール
説明
“4-(2-methyl-2H-tetrazol-5-yl)phenol” is a chemical compound with the molecular formula C8H8N4O . It is a versatile material used in scientific research. Its unique structure and properties make it valuable in various applications, such as drug development, catalysis, and materials science.
Molecular Structure Analysis
The molecular structure of “4-(2-methyl-2H-tetrazol-5-yl)phenol” consists of a phenol group attached to a 2-methyl-2H-tetrazol-5-yl group . The InChI code for this compound is 1S/C8H8N4O/c1-12-10-8(9-11-12)6-2-4-7(13)5-3-6/h2-5,13H,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(2-methyl-2H-tetrazol-5-yl)phenol” include a molecular weight of 176.18 . The predicted boiling point is 388.4±44.0 °C, and the predicted density is 1.40±0.1 g/cm3 . The predicted pKa value is 7.86±0.15 .科学的研究の応用
抗菌用途
4-(2-メチル-2H-テトラゾール-5-イル)フェノール: は、その抗菌特性について研究されています。テトラゾール部分は、細菌細胞酵素と相互作用することが知られており、その機能を阻害して細菌の死滅につながります。 この化合物は、耐性菌株に対してより効果的な新しい抗菌薬の開発に利用できる可能性があります {svg_1}.
抗癌活性
研究によると、この化合物の誘導体は、有望な抗癌活性を示しています。分子ドッキング研究では、これらの誘導体が、癌細胞増殖に関与する特定のタンパク質を標的とすることが示唆されています。 これは、4-(2-メチル-2H-テトラゾール-5-イル)フェノールを、新しい抗癌剤の合成のための貴重な出発点にします {svg_2}.
抗結核 (抗TB) 可能性
結核の世界的な影響を考えると、効果的な治療法の探索は常に続いています。4-(2-メチル-2H-テトラゾール-5-イル)フェノールから誘導された化合物は、結核の原因となる菌である結核菌の駆除に可能性を示しています。 これは、副作用が少なく、患者の転帰が良好な治療法を開発するために特に重要です {svg_3}.
抗真菌特性
4-(2-メチル-2H-テトラゾール-5-イル)フェノールのテトラゾール環は、その抗真菌特性に利用できます。 真菌細胞の増殖を阻害することにより、この化合物は、特に現在の薬剤では治療が困難な感染症に対する、新しい抗真菌薬につながる可能性があります {svg_4}.
抗炎症作用
炎症は、有害な刺激に対する生物学的反応であり、過剰な炎症は、さまざまな疾患につながる可能性があります4-(2-メチル-2H-テトラゾール-5-イル)フェノールは、抗炎症特性を持つことが明らかになっており、これは慢性炎症性疾患の治療に有益である可能性があります {svg_5}.
薬物動態の改善
テトラゾール基は、親油性とバイオアベイラビリティを高めることにより、医薬品の薬物動態プロファイルを改善することができます。 これは、4-(2-メチル-2H-テトラゾール-5-イル)フェノールを使用して、既存の薬物をより効果的にしたり、副作用を軽減したりできることを意味します {svg_6}.
作用機序
- However, tetrazole moieties, like the one in this compound, can interact with various enzymes and receptors via non-covalent interactions. These interactions can lead to a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral effects .
Target of Action
Pharmacokinetics (ADME)
生化学分析
Biochemical Properties
4-(2-Methyl-2H-tetrazol-5-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including P38 MAP kinase protein, which is involved in cellular responses to stress and inflammation . The interaction between 4-(2-Methyl-2H-tetrazol-5-yl)phenol and these biomolecules is primarily through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, enhancing its bioavailability and reducing potential negative effects .
Cellular Effects
The effects of 4-(2-Methyl-2H-tetrazol-5-yl)phenol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the P38 MAP kinase pathway, leading to alterations in gene expression related to inflammation and stress responses . Additionally, 4-(2-Methyl-2H-tetrazol-5-yl)phenol can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4-(2-Methyl-2H-tetrazol-5-yl)phenol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the interaction. For example, its binding to P38 MAP kinase protein can result in the inhibition of this enzyme, thereby modulating downstream signaling pathways . Additionally, 4-(2-Methyl-2H-tetrazol-5-yl)phenol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methyl-2H-tetrazol-5-yl)phenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Methyl-2H-tetrazol-5-yl)phenol remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 4-(2-Methyl-2H-tetrazol-5-yl)phenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects can occur, including potential damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which 4-(2-Methyl-2H-tetrazol-5-yl)phenol is effective without causing significant toxicity.
Metabolic Pathways
4-(2-Methyl-2H-tetrazol-5-yl)phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and bioactivity. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall levels of 4-(2-Methyl-2H-tetrazol-5-yl)phenol and its metabolites within the body, thereby affecting its biological activity and potential therapeutic effects.
Transport and Distribution
The transport and distribution of 4-(2-Methyl-2H-tetrazol-5-yl)phenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments . For example, 4-(2-Methyl-2H-tetrazol-5-yl)phenol may be transported into cells via specific membrane transporters, and its distribution within tissues can be affected by binding to plasma proteins.
Subcellular Localization
The subcellular localization of 4-(2-Methyl-2H-tetrazol-5-yl)phenol is an important factor that influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 4-(2-Methyl-2H-tetrazol-5-yl)phenol may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
特性
IUPAC Name |
4-(2-methyltetrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-2-4-7(13)5-3-6/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVYVFDSGOTDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622455 | |
| Record name | 4-(2-Methyl-1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81015-02-3 | |
| Record name | 4-(2-Methyl-1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Methyl-2H-tetrazol-5-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


